

Spectroscopic Profile of 1-Ethoxyoctane: A Technical Guide

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Compound of Interest		
Compound Name:	1-Ethoxyoctane	
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This technical guide provides a comprehensive overview of the spectroscopic data for **1-ethoxyoctane**, a diether compound. The information presented herein is essential for the characterization and analysis of this molecule in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Property	Value
IUPAC Name	1-Ethoxyoctane
Synonyms	Ethyl octyl ether
Molecular Formula	C10H22O
Molecular Weight	158.28 g/mol
CAS Number	929-61-3

Spectroscopic Data

The following sections present the key spectroscopic data for **1-ethoxyoctane** in a tabulated format for clarity and ease of comparison.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **1-ethoxyoctane** are summarized below.

¹H NMR (Predicted)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.39	t	2H	-O-CH ₂ -CH ₂ -
3.38	q	2H	-O-CH2-CH3
1.54	р	2H	-O-CH2-CH2-
1.28	m	10H	-(CH2)5-CH3
1.18	t	3H	-O-CH2-CH3
0.88	t	3H	-(CH ₂) ₇ -CH ₃

¹³C NMR



Chemical Shift (δ) ppm	Assignment
71.0	-O-CH ₂ - (octyl)
66.2	-O-CH ₂ - (ethyl)
31.9	-CH ₂ -
29.8	-CH ₂ -
29.5	-CH ₂ -
29.3	-CH ₂ -
26.3	-CH ₂ -
22.7	-CH ₂ -
15.2	-CH₃ (ethyl)
14.1	-CH₃ (octyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The major IR absorption peaks for **1-ethoxyoctane** are listed below. Ethers are primarily characterized by a strong C-O stretching absorption.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2855	Strong	C-H stretch (alkane)
1466	Medium	C-H bend (alkane)
1118	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **1-ethoxyoctane** shows a



characteristic fragmentation pattern for ethers.[1] The major fragments observed are detailed in the table below.[2]

m/z	Relative Intensity (%)	Proposed Fragment
59	100	[CH₃CH₂OCH₂]+
31	55	[CH₃O] ⁺
41	45	[C₃H₅] ⁺
56	40	[C ₄ H ₈] ⁺
29	35	[CH₃CH₂]+
43	30	[C ₃ H ₇]+
84	25	[C ₆ H ₁₂] ⁺
158	<5	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of 1-ethoxyoctane. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
 - The final sample height in the NMR tube should be approximately 4-5 cm.



- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which improves the resolution of the spectra. This can be done manually or automatically.
 - Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
 - Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to its lower natural abundance.
 - · Acquire the spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be run first.
 - Place a small drop of liquid 1-ethoxyoctane directly onto the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.
 - Acquire the IR spectrum.



 Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

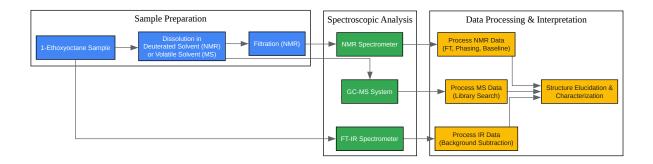
Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of 1-ethoxyoctane in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
- Gas Chromatography (GC) Mass Spectrometry (MS) Analysis:
 - Inject a small volume (typically 1 μL) of the prepared sample into the GC-MS system.
 - The sample is vaporized in the heated injector port and carried by an inert gas (e.g., helium) onto the GC column.
 - The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
 - As 1-ethoxyoctane elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source (typically using electron ionization EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
 - The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

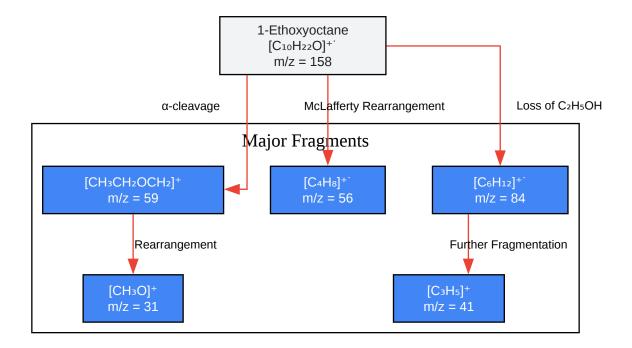
The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation pathway of **1-ethoxyoctane**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Proposed mass spectral fragmentation pathway for **1-ethoxyoctane**.



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